molecular formula C7H7N3O3 B1230604 Pyrazinuric acid CAS No. 57229-37-5

Pyrazinuric acid

Cat. No.: B1230604
CAS No.: 57229-37-5
M. Wt: 181.15 g/mol
InChI Key: VEIDKUXSCXOFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Overview of Pyrazine (B50134) Compound Discovery and Early Research

Pyrazine and its derivatives are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms in a para arrangement. britannica.comunimas.my The history of pyrazine compounds dates back to the 19th century, with the first synthesis of its hexahydro derivative, piperazine, in 1888. britannica.combritannica.com Early research into pyrazines was often linked to the study of natural products. For instance, certain pigments first isolated from butterfly wings in 1891 were identified as pteridines, which belong to the pyrazine family. britannica.combritannica.com Another notable member, riboflavin (B1680620) (vitamin B2), is an alloxazine (B1666890) compound, also a derivative of pyrazine. britannica.combritannica.com

The industrial and commercial significance of pyrazines grew with the discovery of synthetic dyes. Perkin's mauve, the first commercial synthetic dye discovered in 1856, is a well-known example from the phenazine (B1670421) group of dyes, which are also part of the broader pyrazine family. britannica.combritannica.com In the food industry, pyrazines are recognized as important flavor components, often formed during the Maillard reaction when food is heated. nih.govresearchgate.net This reaction between sugars and amino acids produces various alkylpyrazines that contribute to the characteristic aromas of roasted foods like coffee, cocoa, and peanuts. unimas.myresearchgate.net The synthesis of pyrazine compounds has been a subject of extensive research over the years, with various methods developed for their preparation. tandfonline.comtandfonline.comwikipedia.org

Identification of Pyrazinuric Acid as a Metabolic Product

This compound was identified as a metabolic product in the context of studies on the antituberculosis drug, pyrazinamide (B1679903) (PZA). nih.govscialert.net Early investigations into the metabolism of PZA revealed that it is primarily converted in the liver to its main metabolite, pyrazinoic acid (PA). scialert.netatsjournals.org Further research demonstrated that PA can undergo conjugation with glycine (B1666218) to form this compound. nih.govscialert.net This metabolic pathway, however, is considered a minor one. ersnet.orgresearchgate.net

The identification and quantification of this compound, along with other PZA metabolites, in biological fluids like urine and plasma were made possible through the development of analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). taylorandfrancis.commdpi.comresearchgate.net These methods have been crucial in elucidating the pharmacokinetic profiles of PZA and its metabolites.

Positioning of this compound within the Broader Pyrazinamide Metabolic Cascade

The metabolism of pyrazinamide is a multi-step process primarily occurring in the liver. longdom.org The main metabolic cascade begins with the hydrolysis of PZA by a microsomal deamidase to form pyrazinoic acid (PA), which is the major active metabolite against Mycobacterium tuberculosis. nih.govscialert.netasm.org PA is then further oxidized by xanthine (B1682287) oxidase to 5-hydroxypyrazinoic acid (5-OH-PA). nih.govscialert.netasm.org

An alternative pathway involves the direct oxidation of PZA by xanthine oxidase to 5-hydroxypyrazinamide (5-OH-PZA), which can then be hydrolyzed to 5-OH-PA. nih.govscialert.net this compound is formed through a less prominent pathway where pyrazinoic acid is conjugated with glycine. nih.govscialert.netersnet.org The metabolites of PZA, including this compound, are predominantly excreted by the kidneys. nih.govdroracle.ai

Pyrazinamide Metabolic Pathways

Precursor Enzyme Product
Pyrazinamide (PZA) Microsomal Deamidase Pyrazinoic Acid (PA)
Pyrazinoic Acid (PA) Xanthine Oxidase 5-Hydroxypyrazinoic Acid (5-OH-PA)
Pyrazinamide (PZA) Xanthine Oxidase 5-Hydroxypyrazinamide (5-OH-PZA)
5-Hydroxypyrazinamide (5-OH-PZA) Amidase 5-Hydroxypyrazinoic Acid (5-OH-PA)
Pyrazinoic Acid (PA) Glycine Conjugation This compound

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound is intrinsically linked to the study of pyrazinamide metabolism and its implications for the treatment of tuberculosis. While it is a minor metabolite, its formation represents one of the pathways the body utilizes to process and eliminate PZA. nih.govscialert.net Understanding the complete metabolic profile of a drug is crucial for a comprehensive assessment of its pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIDKUXSCXOFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205847
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-37-5
Record name N-(2-Pyrazinylcarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Pyrazinuric Acid

Precursor Compounds and Metabolic Flow to Pyrazinuric Acid

The synthesis of this compound is a downstream event in the metabolism of pyrazinamide (B1679903), a prodrug that requires activation to exert its therapeutic effects. The metabolic journey begins with the conversion of pyrazinamide into its primary active metabolite, pyrazinoic acid, which then serves as the direct precursor to this compound.

Pyrazinamide (PZA) Deamidation to Pyrazinoic Acid (PA)

The initial and crucial step in the metabolic cascade leading to this compound is the deamidation of pyrazinamide (PZA). In the liver, PZA is hydrolyzed to its major active metabolite, pyrazinoic acid (PA). droracle.ailongdom.org This conversion is catalyzed by a hepatic amidase, specifically a microsomal deamidase. longdom.orgnih.govatsjournals.org The enzyme facilitates the removal of the amide group from PZA, resulting in the formation of PA and ammonia. nih.gov This hydrolytic deamidation is essential for the bioactivation of PZA, as PA is the molecule responsible for the drug's antitubercular activity. scialert.netdrugbank.comasm.org The conversion of PZA to PA is a thermodynamically spontaneous process. scialert.net

The metabolic transformation of PZA is not limited to the liver. The enzyme responsible for this conversion in Mycobacterium tuberculosis is a pyrazinamidase encoded by the pncA gene. dovepress.comwikipedia.orgplos.org This enzymatic action within the bacteria is what ultimately leads to the drug's efficacy. drugbank.comwikipedia.org

Conjugation of Pyrazinoic Acid with Glycine (B1666218) to Form this compound

Following its formation, pyrazinoic acid can undergo further metabolism. One of these pathways, although considered a minor route, is the conjugation of PA with the amino acid glycine to form this compound. longdom.orgscialert.netnih.govresearchgate.net This reaction represents a detoxification or elimination pathway for PA. While the formation of this compound has been documented, it is generally found in trace amounts. nih.govresearchgate.net

Enzymatic Systems Involved in this compound Formation

The biosynthesis of this compound is dependent on the sequential action of specific enzymes that first produce its precursor, pyrazinoic acid, and then catalyze its conjugation with glycine.

Role of Amidases in Pyrazinamide Conversion

The primary enzyme responsible for the conversion of pyrazinamide to pyrazinoic acid in humans is a hepatic microsomal amidase. longdom.orgnih.govasm.org This enzyme, also referred to as pyrazinamide deamidase, is found in various tissues, with the highest activity observed in the liver. nih.govatsjournals.org Despite its critical role in PZA metabolism, the specific genetic identity of this human hepatic amidase remains unknown. nih.gov In Mycobacterium tuberculosis, the analogous enzyme is a pyrazinamidase encoded by the pncA gene. asm.orgdovepress.comgrantome.com

Glycine Conjugation Mechanisms

The formation of this compound from pyrazinoic acid occurs through a glycine conjugation reaction. longdom.orgscialert.netnih.govresearchgate.net This is a common metabolic pathway for the detoxification and elimination of various carboxylic acids. While the specific enzymes catalyzing the glycine conjugation of pyrazinoic acid are not extensively detailed in the provided search results, this type of reaction is typically carried out by N-acyltransferases. These enzymes activate the carboxylic acid with coenzyme A (CoA) to form a CoA thioester, which then reacts with glycine.

Influence of Other Enzymes in the Pyrazine (B50134) Metabolic Network

Metabolic Pathway of Pyrazinamide

PrecursorEnzymeMetabolite
Pyrazinamide (PZA)Amidase/PyrazinamidasePyrazinoic Acid (PA)
Pyrazinoic Acid (PA)N-acyltransferase (presumed)This compound
Pyrazinamide (PZA)Xanthine (B1682287) Oxidase5-Hydroxypyrazinamide (5-OH-PZA)
Pyrazinoic Acid (PA)Xanthine Oxidase5-Hydroxypyrazinoic Acid (5-OH-PA)

Compound Names

AbbreviationFull Name
PZAPyrazinamide
PAPyrazinoic Acid
5-OH-PZA5-Hydroxypyrazinamide
5-OH-PA5-Hydroxypyrazinoic Acid
XOXanthine Oxidase
CoACoenzyme A

Quantitative Aspects of this compound Formation as a Minor Pathway

This compound is recognized as a minor metabolite in the biotransformation of pyrazinamide. nih.govresearchgate.netannualreviews.org The primary metabolic route for pyrazinamide involves its conversion to pyrazinoic acid. nih.govlongdom.org Subsequently, pyrazinoic acid is predominantly hydroxylated by xanthine oxidase to form 5-hydroxypyrazinoic acid. nih.govlongdom.orgjclinmedcasereports.com The formation of this compound, through the conjugation of pyrazinoic acid with glycine, represents a secondary, less significant pathway. scialert.netnih.goversnet.org

Several pharmacokinetic studies have quantified the excretion of pyrazinamide and its various metabolites, consistently demonstrating the minor contribution of the this compound pathway. In a study involving healthy volunteers who received a single oral dose of pyrazinamide, the urinary excretion of this compound was found to be exceptionally low. ersnet.org Over a 36-hour period, the cumulative urinary excretion of all metabolites accounted for approximately 62% of the initial dose, with this compound constituting only a minute fraction of this total. ersnet.org

Another detailed analysis following a 1.5 g oral dose of pyrazinamide in humans provided the following distribution of metabolites in urine collected over 6 hours:

Pyrazinoic acid (PA): 25.4 ± 1.7%

5-hydroxypyrazinoic acid (5-OH-PA): 17.7 ± 1.2%

5-hydroxypyrazinamide (5-OH-PZA): 11.6 ± 0.8%

Unchanged Pyrazinamide (PZA): 2.7 ± 0.2% nih.gov

Table 1: Urinary Excretion of Pyrazinamide Metabolites

Metabolite Percentage of Administered Dose (%) Study Reference
Pyrazinoic acid (PA) 36% ersnet.org
5-hydroxypyrazinoic acid (5-OH-PA) 13.8% ersnet.org
5-hydroxypyrazinamide (5-OH-PZA) 15.4% ersnet.org
Pyrazinamide (PZA) 3.8% ersnet.org
This compound (PZU) ~0.33% ersnet.org

Comparative Biochemical Pathways of Pyrazine Derivatives

The metabolic fate of pyrazine derivatives varies depending on their specific chemical structures and substituent groups. The pathway leading to this compound from pyrazinamide serves as a specific example within a broader context of pyrazine metabolism.

The metabolism of pyrazinamide begins with hydrolysis by a hepatic microsomal deamidase to its main active metabolite, pyrazinoic acid. nih.govlongdom.orgru.nl This step is crucial and precedes the divergence of pathways. The major subsequent reaction is the oxidation of pyrazinoic acid to 5-hydroxypyrazinoic acid, a reaction catalyzed by xanthine oxidase. nih.govnih.govasm.org A parallel, but minor, pathway involves the conjugation of pyrazinoic acid with glycine to form this compound. researchgate.netersnet.org Another route involves the direct oxidation of the parent compound, pyrazinamide, to 5-hydroxypyrazinamide, also mediated by xanthine oxidase and potentially aldehyde oxidase. ru.nlnih.gov

Other pyrazine derivatives, such as the alkylpyrazines found in foods like coffee, undergo different but mechanistically related metabolic transformations. d-nb.info For instance, methyl-substituted pyrazines are metabolized in humans primarily through oxidation of the methyl group by cytochrome P450 enzymes to form the corresponding pyrazine carboxylic acids. d-nb.info These carboxylic acid metabolites can then, in some cases, undergo conjugation with glycine to form pyrazinuric acids, similar to the fate of pyrazinoic acid. d-nb.info A study on coffee consumption showed that ingested alkylpyrazines like 2-methylpyrazine (B48319) were extensively metabolized to pyrazine-2-carboxylic acid (PA) and 5-hydroxypyrazine-2-carboxylic acid (5-OHPA). d-nb.info While glycine conjugates were not the primary end-products in this human study, they have been identified in rodent studies, suggesting this pathway is conserved across species but may be more prominent at higher doses. d-nb.info

The enzymes involved, particularly molybdenum hydroxylases like xanthine oxidase and aldehyde oxidase, exhibit broad substrate specificity and play a key role in the metabolism of various N-heterocyclic compounds, including pyrazines. nih.govresearchgate.netsemanticscholar.org Xanthine oxidase is responsible for the hydroxylation of both pyrazinamide to 5-hydroxypyrazinamide and pyrazinoic acid to 5-hydroxypyrazinoic acid. nih.govnih.gov Aldehyde oxidase has also been shown to oxidize pyrazinamide to 5-hydroxypyrazinamide, but not pyrazinoic acid to its hydroxylated form, indicating distinct substrate preferences between these two enzymes. nih.gov This enzymatic versatility allows for the metabolism of a wide array of pyrazine structures, though the specific pathways and resulting metabolites are highly dependent on the initial structure of the pyrazine derivative.

Table 2: Comparison of Metabolic Pathways for Pyrazine Derivatives

Compound Primary Enzyme(s) Key Intermediate(s) Major End-Product(s) Minor End-Product(s)
Pyrazinamide Microsomal Deamidase, Xanthine Oxidase, Aldehyde Oxidase Pyrazinoic acid, 5-hydroxypyrazinamide 5-hydroxypyrazinoic acid This compound
Alkylpyrazines (e.g., 2-Methylpyrazine) Cytochrome P450, Xanthine Oxidase Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid Pyrazinuric acids (in some species/conditions)
Allopurinol (a related heterocyclic compound) Xanthine Oxidase, Aldehyde Oxidase N/A Oxypurinol N/A

Analytical Methodologies for Pyrazinuric Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in the analysis of pyrazinuric acid, enabling its isolation from its parent drug, pyrazinamide (B1679903), and other metabolites. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ion-Exchange Chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the simultaneous determination of pyrazinamide and its metabolites, including this compound, in biological samples like plasma and urine. mdpi.com Reversed-phase HPLC is a common approach, often utilizing C18 columns. scialert.netresearchgate.net

The mobile phase composition is a critical parameter for achieving effective separation. A variety of mobile phases have been successfully employed. For instance, a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.01 M KH2PO4 at pH 5.2) is frequently used. scialert.net Other methods have utilized acetonitrile-based mobile phases or mixtures of methanol, water, isopropanol, acetonitrile, and sodium acetate (B1210297). researchgate.netorgchemboulder.com The pH of the mobile phase is also a key factor, with values around 6.0 being effective in some gradient elution methods. vscht.cz

Detection is typically performed using an ultraviolet (UV) detector at wavelengths ranging from 254 nm to 269 nm. vscht.czcarlroth.comoregonstate.edu The choice of wavelength is optimized to achieve the best sensitivity for this compound and other analytes of interest. The retention time for this compound and its related compounds is dependent on the specific chromatographic conditions. For example, in one method, pyrazinamide and an internal standard, acetazolamide, had retention times of 8.4 and 17 minutes, respectively. researchgate.net

The performance of HPLC methods is validated through parameters such as linearity, precision, and accuracy. Linearity is often established over a specific concentration range, for example, 20-120 µg/ml for pyrazinamide, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. scialert.netcarlroth.com Precision, measured by the coefficient of variation (CV), is typically required to be less than 2% for pharmaceutical analysis. carlroth.com

Table 1: Examples of HPLC Methods for Pyrazinamide and Metabolite Analysis

Column TypeMobile PhaseDetection WavelengthApplicationReference
C18 Silica0.01 M KH2PO4 (pH 5.2)Not SpecifiedRat Urine scialert.net
Reversed-phase XSelect® CSH C185% to 95% Acetonitrile in water with 0.1% formic acid or 20 mM ammonium (B1175870) acetate250 and 280 nmPurity analysis of pyrazinoic acid analogs core.ac.uk
Supelco LC-18 (DB)Basic mobile phaseNot SpecifiedHuman Plasma chemicalbook.com
Hypersil C8Phosphate buffer (pH 4.4): Methanol (80:20 v/v)269 nmBulk and pharmaceutical dosage forms carlroth.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices like human plasma. hmdb.ca This technique couples the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. hmdb.ca

Sample preparation for LC-MS/MS analysis often involves a simple one-step protein precipitation with methanol, which is efficient for high-throughput analysis. nist.gov Some methods employ liquid-liquid extraction using solvents like a mixture of methyl tert-butyl ether and diethyl ether under acidic conditions. hmdb.ca

A variety of chromatographic columns are used, including hydrophilic interaction liquid chromatography (HILIC) and reversed-phase columns like Zorbax Eclipse XDB C18 and Gemini C18. hmdb.canih.govhmdb.ca The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component containing additives like formic acid or ammonium acetate to improve ionization and chromatographic separation. nih.govmdpi.com For example, a mobile phase of methanol and 0.1% acetic acid (65:35, v/v) has been used with a Zorbax Eclipse XDB C18 column. hmdb.ca

Detection is achieved using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nist.govhmdb.ca This involves monitoring specific precursor-to-product ion transitions for each analyte. For instance, the transition m/z 124.1 → 81.1 has been used for pyrazinamide. hmdb.ca

LC-MS/MS methods are validated for linearity, accuracy, precision, and recovery. Calibration curves are typically linear over a wide concentration range, with correlation coefficients (r²) of 0.9980 or higher. hmdb.ca The lower limit of quantification (LLOQ) can be as low as 0.002 µg/mL for metabolites like 5-hydroxy pyrazinoic acid. hmdb.ca Intra- and inter-batch accuracy and precision are generally within acceptable limits, often between 87.2% to 113.6% for accuracy and 1.6% to 14.9% for precision. nist.govhmdb.ca The mean extraction recovery for pyrazinamide and its metabolites is often high, in the range of 80-90%. hmdb.ca

Table 2: Key Parameters in LC-MS/MS Methods for Pyrazinamide and Metabolite Analysis

Column TypeSample PreparationIonization ModeApplicationReference
Zorbax Eclipse XDB C18Liquid-liquid extractionPositiveHuman Plasma hmdb.ca
Reverse-phase C8Protein precipitation with methanolNot SpecifiedHuman Plasma nist.gov
Gemini C18Protein precipitation with methanolPositive/NegativeHuman Plasma hmdb.cahmdb.ca
Kinetex Polar C18Gradient elutionPositiveHuman Urine mdpi.com

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for separating ionizable molecules based on their charge. researchgate.net This method has been successfully applied to the analysis of pyrazinamide and its metabolites, including the acidic metabolite this compound, in biological fluids. mdpi.com

The principle of IEX relies on the reversible exchange of ions between the sample in the mobile phase and the charged stationary phase. researchgate.net For the analysis of this compound, which is an acidic compound, a cation-exchange column is typically used. mdpi.comhmdb.ca The separation process involves several stages: equilibration of the column with a suitable buffer, loading of the sample, washing to remove unbound impurities, and finally, elution of the bound analytes. researchgate.net

In the context of this compound analysis, a method involving dilution of urine or deproteinization of serum followed by chromatography on a cation-exchange column has been reported. mdpi.comhmdb.ca The separation is influenced by factors such as the pH and salt concentration of the mobile phase, which can be adjusted to optimize the elution of the target compounds. researchgate.net The versatility of IEX allows for the separation of a wide range of charged molecules. researchgate.net

While specific details on the mobile phase composition and elution conditions for this compound are not extensively documented in the provided search results, the use of a cation-exchange column implies that this compound, being acidic, would interact with the stationary phase differently than the more basic parent drug, pyrazinamide, allowing for their separation. Detection can be achieved using UV or fluorescence detectors. mdpi.com

Spectroscopic Approaches for Detection and Structural Analysis

Spectroscopic techniques are indispensable for the detection and structural characterization of this compound. Fourier Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the molecular structure and the connectivity of atoms.

Fourier Transform Infrared Spectroscopy (FTIR)

This compound contains a pyrazine (B50134) ring, an amide linkage, and a carboxylic acid group. The FTIR spectrum of pyrazinamide shows characteristic peaks for the N-H stretches of the amide group, the C=O stretch of the amide, and vibrations associated with the pyrazine ring. researchgate.net For carboxylic acids, a very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. orgchemboulder.com The carbonyl (C=O) stretch of a carboxylic acid is strong and appears in the range of 1760-1690 cm⁻¹. orgchemboulder.com Additionally, C-O stretching and O-H bending vibrations are characteristic of carboxylic acids. orgchemboulder.com

Therefore, the FTIR spectrum of this compound is expected to exhibit a combination of these features:

Pyrazine ring vibrations: Peaks characteristic of the C-H and C=N stretching and bending within the pyrazine ring. mdpi.com

Amide group vibrations: N-H stretching and bending vibrations from the amide linkage.

Carboxylic acid group vibrations: A broad O-H stretch, a strong C=O stretch, a C-O stretch, and O-H bending vibrations.

The presence of both amide and carboxylic acid functionalities would lead to a complex but interpretable FTIR spectrum, allowing for the confirmation of its structure.

Table 3: Expected Characteristic FTIR Absorption Ranges for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H Stretch3300-2500 (broad) orgchemboulder.com
AmideN-H Stretch~3400 and ~3150 researchgate.net
Carbonyl (Carboxylic Acid)C=O Stretch1760-1690 orgchemboulder.com
Carbonyl (Amide)C=O Stretch~1700 researchgate.net
Pyrazine RingC=N Bending~1600 researchgate.net
Carboxylic AcidC-O Stretch1320-1210 orgchemboulder.com
Carboxylic AcidO-H Bend1440-1395 and 950-910 orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

While a dedicated NMR study solely on this compound was not found in the search results, extensive NMR data is available for its precursor, pyrazinamide, and the closely related metabolite, pyrazinoic acid. chemicalbook.comnih.gov This information allows for a reliable prediction of the NMR spectrum of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals for the protons on the pyrazine ring and the protons of the glycine (B1666218) moiety. The aromatic protons of the pyrazine ring in pyrazinamide and pyrazinoic acid typically appear in the downfield region, between 8.5 and 9.1 ppm. nih.gov For this compound, the three protons on the pyrazine ring would likely exhibit a similar chemical shift range. The methylene (B1212753) (-CH₂-) protons of the glycine part would appear as a singlet or a multiplet, and the N-H proton of the amide linkage would also be present, although its chemical shift can be variable and it may exchange with deuterium (B1214612) in certain solvents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For the pyrazine ring in pyrazinamide and its derivatives, the carbon signals are typically observed in the aromatic region of the spectrum. chemicalbook.com For this compound, one would expect to see signals for the carbons of the pyrazine ring, the carbonyl carbon of the amide, and the carbonyl and methylene carbons of the glycine moiety. The chemical shifts of the carbonyl carbons are typically in the range of 160-180 ppm. abdn.ac.uk

The complete and unambiguous assignment of chemical shifts and coupling constants can be achieved through various 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, which help to establish the connectivity between protons and carbons. chemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusStructural MoietyPredicted Chemical Shift (ppm)Reference
¹HPyrazine Ring Protons8.5 - 9.1 nih.gov
¹HGlycine -CH₂- ProtonsVariable (likely 3.5 - 4.5)General organic chemistry principles
¹HAmide N-H ProtonVariableGeneral organic chemistry principles
¹³CPyrazine Ring CarbonsAromatic region (120-160) chemicalbook.com
¹³CCarbonyl Carbon (Amide)160 - 180 abdn.ac.uk
¹³CCarbonyl Carbon (Carboxylic Acid)160 - 180 abdn.ac.uk
¹³CGlycine -CH₂- CarbonVariable (likely 40-50)General organic chemistry principles

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds. In the analysis of this compound, MS provides crucial information by identifying the molecular ion peak and analyzing its fragmentation pattern.

The initial step in MS analysis involves ionizing the molecule, typically resulting in a molecular ion (M+), which is the intact molecule with one electron removed. savemyexams.com The peak corresponding to this ion in the mass spectrum reveals the compound's molecular mass. savemyexams.com For this compound (C₅H₄N₂O₃), this would allow for the confirmation of its molecular weight. High-resolution mass spectrometry can provide a precise mass measurement, which helps in determining the exact molecular formula from a list of possibilities. epfl.ch

Following ionization, the molecular ion undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. youtube.com While specific fragmentation data for this compound is not extensively detailed in the literature, the pattern can be inferred from the known fragmentation of related functional groups, such as carboxylic acids and pyrazine rings. researchgate.netlibretexts.org

For a carboxylic acid, common fragmentation patterns include the loss of the hydroxyl group (-OH, a loss of 17 mass units) or the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.orgmiamioh.edu The fragmentation of the pyrazine ring itself can also lead to characteristic losses. For instance, in the LC-MS/MS analysis of the related compound pyrazinoic acid (the precursor to this compound), a key transition monitored is from a precursor ion (m/z 125.0) to a product ion (m/z 80.9). researchgate.netnih.gov This indicates a loss related to the carboxyl group. Similar characteristic fragmentation pathways would be expected for this compound, allowing for its specific detection and quantification, particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS). researchgate.netnih.gov

The table below illustrates the typical mass-to-charge ratios (m/z) of fragments observed in the mass spectrometry of compounds containing carboxylic acid and pyrazine-like structures.

Compound Class Parent Molecule/Fragment Common Fragment Loss Resulting m/z Significance
Carboxylic AcidsR-COOH•OHM-17Loss of hydroxyl radical libretexts.org
R-COOH•COOHM-45Loss of carboxyl group youtube.comlibretexts.org
Pyrazinoic AcidC₅H₄N₂O₂COOH80.9Fragmentation of the carboxyl group researchgate.netnih.gov
Aromatic AldehydesAr-CHO•HM-1Loss of hydrogen radical miamioh.edu
Ar-CHO•CHOM-29Loss of formyl radical miamioh.edu

This table presents generalized fragmentation patterns. Actual fragmentation of this compound may vary.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Specificity

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances Raman scattering of molecules adsorbed onto rough metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgmdpi.com This method provides a unique vibrational fingerprint of a molecule, offering high specificity for detection. mdpi.com

SERS has been successfully employed for the detection of pyrazine and its derivatives, demonstrating its potential for this compound analysis. mdpi.comresearchgate.net The enhancement mechanism in SERS is largely attributed to a combination of electromagnetic and chemical effects, with the chemical enhancement often involving a charge-transfer (CT) mechanism between the analyte and the metal surface. aip.org For pyrazine and related compounds, it is suggested that the molecules interact with the metal surface via the nitrogen atoms of the pyrazine ring. mdpi.com This interaction is crucial for the signal enhancement.

In studies involving pyrazinoic acid (POA), a structurally similar analyte, SERS was able to distinguish it from its parent drug, pyrazinamide, even in complex mixtures. mdpi.com The SERS spectrum of POA showed characteristic enhancements of the OCO vibration mode and the ring breathing mode, suggesting a specific orientation of the pyrazine ring relative to the metal surface. mdpi.com This molecular specificity is a key advantage of SERS.

Key findings from SERS analysis of pyrazine-related compounds are summarized below:

Analyte Substrate Key Spectral Features / Findings Limit of Detection (LOD)
Pyrazinoic Acid (POA)Silver ColloidsEnhanced OCO vibration and ring breathing modes. mdpi.com21 µM mdpi.com
Pyrazine (pz)Silver ElectrodeSERS spectra are dependent on electrode potential; analysis based on charge transfer mechanism. aip.orgrsc.orgNot specified
Pyrazine-2-Carbonitrile (PCN)Gold NanoparticlesCoordination to gold via nitrogen ligands is observed, affecting Raman shifts. nih.govNot specified

The ability of SERS to provide specific molecular fingerprints makes it a promising tool for the direct and sensitive detection of this compound in various research contexts, potentially even within biological samples after appropriate sample preparation.

Immunological Detection Methods for Pyrazine Analytes (e.g., ELISA for Pyrazinoic Acid)

Immunological methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity and sensitivity for detecting target analytes. researchgate.net While specific immunoassays for this compound are not widely reported, research on the closely related pyrazinoic acid (POA) demonstrates the feasibility of this approach for small pyrazine molecules. plos.orgnih.govsemanticscholar.org

A notable study detailed the development of an indirect competitive ELISA (icELISA) to quantify POA. plos.orgresearcher.lifenih.gov The principle of this assay involves competition between the free POA in a sample and a POA-protein conjugate for binding to a limited number of specific anti-POA antibodies. nih.gov The signal generated is inversely proportional to the amount of POA in the sample. nih.gov

The development process required making the small POA molecule immunogenic by covalently linking it to a large carrier protein, Keyhole Limpet Hemocyanin (KLH), to produce antibodies in rabbits. plos.orgsemanticscholar.org A separate conjugate, POA linked to bovine serum albumin (BSA), was used as the competitor antigen coated onto the ELISA plate wells. plos.orgnih.gov

Key Parameters of the Developed icELISA for Pyrazinoic Acid:

Parameter Finding Reference
Assay Type Indirect Competitive ELISA (icELISA) plos.orgnih.gov
Target Analyte Pyrazinoic Acid (POA) plos.orgsemanticscholar.orgresearcher.life
Antibody Source Hyperimmune polyclonal rabbit serum plos.orgnih.gov
Half Maximal Inhibitory Concentration (IC50) 1.16 mg/mL plos.orgnih.gov
Limit of Detection (LOD) 200 µg/mL plos.orgnih.gov
Specificity The assay was specific for POA and did not significantly detect the parent compound, pyrazinamide (IC50 > 20 mg/mL). plos.orgnih.gov
Challenges Matrix effects from culture media interfered with the assay, preventing the generation of a proper standard curve in that matrix. plos.orgnih.gov

Although successful in generating specific antibodies and detecting POA in simple solutions, the study highlighted a significant challenge: matrix effects. plos.org Components within complex biological samples, such as bacterial culture media, can interfere with the antibody-antigen binding, affecting the accuracy and reliability of the assay. plos.orgnih.gov This suggests that while developing an ELISA for this compound is feasible, extensive optimization and sample purification strategies would be necessary to overcome matrix interference in biological samples like urine or plasma.

Development and Validation of Bioanalytical Methods for this compound in Biological Matrices

The accurate quantification of this compound in biological matrices like urine and plasma is essential for metabolic and pharmacokinetic studies. This requires the development and rigorous validation of bioanalytical methods, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netjgtps.comnih.gov Method validation ensures that the analytical procedure is reliable and reproducible for its intended use. au.dkeuropa.eu

The validation process is guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). au.dkeuropa.eujapsonline.com Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. au.dk

Accuracy: The closeness of the measured value to the true value. japsonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. japsonline.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix. researchgate.netnih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. au.dk

Several studies have developed and validated HPLC and LC-MS/MS methods for the simultaneous determination of pyrazinamide and its metabolites, including pyrazinoic acid, 5-hydroxypyrazinoic acid, and in some cases, this compound. researchgate.netresearchgate.netnih.govcapes.gov.br One report describes a method for determining this compound in urine by diluting the sample, followed by chromatography on a cation-exchange column with UV or fluorimetric detection. researchgate.net Another study developed an HPLC-UV method for pyrazinamide and its metabolites in rat urine, achieving good separation and quantification. nih.gov

The table below summarizes parameters from a validated LC-MS/MS method for the analysis of pyrazinoic acid (PA) and 5-hydroxy pyrazinoic acid (5-OH PA), metabolites related to this compound, in human plasma. nih.gov Similar validation would be required for a this compound-specific method.

Validation Parameter Pyrazinoic Acid (PA) 5-Hydroxy Pyrazinoic Acid (5-OH PA) Reference
Matrix Human PlasmaHuman Plasma nih.gov
Technique LC-MS/MSLC-MS/MS nih.gov
Linearity Range 0.03–9.00 µg/mL0.002–0.600 µg/mL nih.gov
Correlation Coefficient (r²) ≥ 0.9980≥ 0.9980 nih.gov
Accuracy (Intra- & Inter-batch) 93.5–106.7%93.5–106.7% nih.gov
Precision (%CV, Intra- & Inter-batch) 1.10–4.57%1.10–4.57% nih.gov
Mean Extraction Recovery 89.2%80.8% nih.gov

These examples demonstrate that robust and validated bioanalytical methods can be established for this compound and its related compounds. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity and selectivity, with LC-MS/MS generally offering lower detection limits. nih.gov

Synthetic Approaches and Derivatives of Pyrazinuric Acid

Chemical Synthesis Pathways for Pyrazinuric Acid

The fundamental approach to synthesizing this compound involves the coupling of pyrazinoic acid with glycine (B1666218). This process requires the activation of the carboxylic acid group of pyrazinoic acid to facilitate the formation of the amide linkage. Several standard peptide coupling methodologies have been adapted for this purpose.

The mixed anhydride (B1165640) method is a widely used technique for amide bond formation, including in peptide synthesis. researchgate.netorganicreactions.org This pathway involves the activation of the carboxylic acid of a precursor, such as pyrazinoic acid, by reacting it with a chloroformate, like isobutyl chloroformate, in the presence of a base (e.g., N-methylmorpholine) at low temperatures. researchgate.net This reaction generates a highly reactive mixed anhydride intermediate.

The intermediate is not isolated but is reacted in situ with the amino group of glycine (typically as a glycine ester to improve solubility and prevent side reactions) to form the N-(pyrazinoyl)glycine ester. The final step involves the hydrolysis of the ester group to yield this compound. The primary advantage of this method is the high reactivity of the mixed anhydride, which allows the reaction to proceed under mild conditions, thus preserving chiral centers if substituted amino acids are used. google.com

Beyond the mixed anhydride method, several other synthetic routes are employed to create this compound and its derivatives. These methods often rely on different activating agents to facilitate the crucial amide bond formation.

One of the most common approaches is the conversion of pyrazinoic acid into a more reactive acyl chloride. researchgate.net This is typically achieved by treating pyrazinoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting pyrazinoyl chloride is highly electrophilic and reacts readily with the amino group of glycine or other amino acids to form the desired amide. Pyridine or triethylamine (B128534) is often added to neutralize the HCl byproduct generated during the reaction. nih.gov

Another significant class of methods involves the use of coupling reagents that promote the direct condensation of a carboxylic acid and an amine. These reagents effectively act as dehydrating agents, facilitating the removal of a water molecule to form the amide bond. A variety of such reagents have been successfully used in the synthesis of pyrazinoic acid amides and, by extension, are applicable to this compound synthesis.

Coupling ReagentDescription
DCC/DMAP Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP) is a classic method for esterification and amidation. nih.gov
T3P® Propylphosphonic anhydride (T3P) is a versatile and efficient coupling reagent known for its high yields and clean reaction profiles, minimizing side products. rjpbcs.com
Yamaguchi Reagent 2,4,6-Trichlorobenzoyl chloride, known as the Yamaguchi reagent, is used for esterification and amidation, particularly for sterically hindered substrates. researchgate.net
Enzymatic Catalysis Lipases, such as Lipozyme® TL IM, have been used as biocatalysts for the amidation of pyrazine (B50134) esters, offering a greener and more selective synthetic alternative. nih.gov

Synthesis and Characterization of this compound Analogs

The development of this compound analogs aims to modulate the compound's physicochemical properties and biological activity. Modifications are typically introduced at two primary sites: the pyrazine ring and the glycine moiety.

Altering the substituents on the pyrazine ring can significantly impact the electronic and steric properties of the molecule. Various synthetic strategies have been developed to introduce a range of functional groups onto this heterocyclic core.

Nucleophilic aromatic substitution is a common method, particularly on chloropyrazine precursors. The chlorine atom can be displaced by various nucleophiles, including a wide array of amines, to introduce amino substituents at different positions on the ring. nih.gov Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of aryl groups onto the pyrazine ring by coupling a halogenated pyrazine ester with an aryl boronic acid. nih.gov Furthermore, direct modifications such as bromination, nitration, and the introduction of alkyl groups like tert-butyl have been used to create a diverse library of pyrazine-2-carboxylic acid precursors for analog synthesis. mdpi.com

Examples of Pyrazine Ring Modifications
Modification TypeReagents/ReactionResulting SubstituentReference
Nucleophilic SubstitutionChloro-pyrazine + AminesAlkyl/Aryl Amino Groups nih.gov
Suzuki-Miyaura CouplingChloro-pyrazine ester + Aryl boronic acidsAryl Groups nih.gov
HalogenationBromination of pyrazine coreBromo Group
AlkylationFriedel-Crafts type reactionstert-Butyl Group mdpi.com

Modifying the amino acid portion of this compound offers another avenue for creating structural diversity. This can involve replacing glycine with other natural or unnatural amino acids. By coupling pyrazinoic acid with different α-amino acids, a series of peptide-like analogs can be generated, each with unique side chains that can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov

Furthermore, the exploration extends beyond α-amino acids to include β- and γ-amino acid derivatives. researchgate.net Incorporating these non-natural amino acids changes the backbone structure of the resulting molecule, altering its conformation and spacing between the pyrazine head and the carboxylic acid tail. This can lead to novel interactions with biological targets. The synthesis of these analogs follows the same general amidation principles, using the appropriate amino acid in the coupling step with activated pyrazinoic acid.

Conjugate chemistry involves linking the this compound scaffold to other distinct chemical entities to create hybrid molecules with potentially synergistic or novel activities. This approach is a prominent strategy in modern drug design.

A notable example is the synthesis of hybrid conjugates where pyrazinoic acid is linked through an amino acid spacer to another bioactive molecule, such as the antitubercular drug isoniazid. nih.gov These conjugates are designed to combine the structural features of both parent drugs into a single molecule. Similarly, pyrazinamide (B1679903) (the amide of pyrazinoic acid) has been conjugated with molecules like salicylic (B10762653) acid and acetylsalicylic acid. dost.gov.ph The synthesis of these conjugates typically involves forming amide or hydrazone linkages, creating a molecular entity that can be considered a derivative of this compound, especially when an amino acid serves as the linker. nih.gov This strategy aims to enhance activity, overcome resistance, or improve the pharmacokinetic profile of the parent compounds.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound and its derivatives often involves the formation of chiral centers, making stereochemical control a critical aspect of the synthetic strategy. The biological activity of chiral molecules is frequently dependent on their specific stereoisomeric form, necessitating synthetic routes that can selectively produce the desired enantiomer or diastereomer.

In the context of pyrazine-containing compounds, particularly those derived from amino acids, the potential for racemization or epimerization at the α-carbon is a significant challenge. For instance, in the synthesis of N-pyrazinoyl substituted amino acids, which share structural similarities with this compound precursors, epimerization can readily occur under standard peptide coupling conditions. nih.gov This highlights the need for specific, stereoselective reagents and reaction conditions to maintain the stereochemical integrity of the chiral center.

The C-α hydrogen in chiral pyrazine-amino acid conjugates is a key indicator in spectroscopic analysis for confirming the stereochemistry. nih.gov Its distinct multiplet in 1H-NMR spectroscopy can be used to assess the stereochemical outcome of a synthetic step. nih.gov The development of synthetic methods that can precisely control the stereochemistry at this position is crucial for producing enantiomerically pure this compound derivatives for biological evaluation.

Key Stereochemical Challenges and Strategies:

ChallengePotential StrategyRationale
Epimerization at α-carbonUse of mild coupling reagents, low reaction temperatures.Standard coupling conditions can lead to loss of stereochemical purity. nih.gov
Control of new stereocentersAsymmetric synthesis using chiral catalysts or auxiliaries.To selectively form one enantiomer over the other.
Separation of stereoisomersChiral chromatography (e.g., chiral HPLC).To isolate and purify the desired stereoisomer from a racemic or diastereomeric mixture. nih.gov

Advancements in Green Chemistry for this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. pfizer.com The synthesis of this compound and its precursors can benefit from these advancements, which focus on reducing waste, using less hazardous materials, and improving energy efficiency. pfizer.comunibo.it

Traditional methods for the synthesis of related pyrazine derivatives, such as pyrazinamide, often involve the use of hazardous reagents like thionyl chloride and dipolar aprotic solvents like DMF (N,N-dimethylformamide), which have reprotoxicity concerns. nih.gov Green chemistry approaches seek to replace these with more environmentally benign alternatives.

One of the most promising green advancements is the use of biocatalysis. Enzymes, being biodegradable and operating under mild conditions, offer a sustainable alternative to conventional chemical catalysts. nih.gov For example, immobilized Candida antarctica Lipase B (CAL-B) has been successfully used for enzymatic amidation in the synthesis of pyrazinamide derivatives. nih.gov This biocatalytic approach avoids the use of toxic activating agents and hazardous solvents. nih.gov

Another key area of green chemistry is the use of alternative energy sources to drive reactions, such as microwave and ultrasonic irradiation. impactfactor.orgmdpi.comresearchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. impactfactor.orgresearchgate.net For the synthesis of pyrazoline derivatives, a related class of heterocyclic compounds, microwave-assisted synthesis has been shown to be an efficient and eco-friendly method. impactfactor.org

Solvent selection is also a critical aspect of green chemistry. The ideal scenario is to conduct reactions in solvent-free conditions or to use green solvents such as water, ethanol, or ionic liquids. impactfactor.orgmdpi.com For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives has been successfully carried out in an aqueous medium using an ionic liquid as a catalyst. impactfactor.org

Comparison of Traditional and Green Synthetic Approaches for Related Pyrazine Derivatives:

ParameterTraditional MethodGreen Chemistry ApproachSource
Catalyst/Reagent Thionyl chloride, DMAPImmobilized Lipase (e.g., CAL-B) nih.gov
Solvent DMF, THFtert-Amyl alcohol, Water, Solvent-free nih.govimpactfactor.org
Energy Source Conventional heatingMicrowave irradiation, Ultrasonic irradiation impactfactor.orgresearchgate.net
By-products Toxic and hazardous by-productsMinimal and often non-toxic by-products nih.gov
Efficiency Often requires multiple steps and purificationCan offer higher yields and shorter reaction times impactfactor.orgnih.gov

The application of these green chemistry principles to the synthesis of this compound holds the potential to develop more sustainable and cost-effective manufacturing processes. Research in this area is ongoing, with a focus on discovering novel biocatalysts and optimizing green reaction conditions for the production of this important compound and its derivatives.

Theoretical and Computational Studies of Pyrazinuric Acid

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyrazinuric acid, these approaches help in understanding its stability, reactivity, and potential interactions with biological systems. scialert.net Methods such as molecular mechanics, semi-empirical calculations, and Density Functional Theory (DFT) have been employed to optimize the geometries of pyrazinamide (B1679903) and its metabolites, including this compound. scialert.net

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. frontiersin.org These methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ekb.egresearchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scialert.netekb.eg A smaller gap suggests higher reactivity and lower stability. ekb.eg

In a molecular modeling analysis of pyrazinamide and its metabolites, the HOMO-LUMO energy gaps were calculated using DFT. scialert.net This analysis helps in comparing the relative kinetic lability of these compounds. scialert.net For this compound (PU), the electrostatic potential was found to be more negative around one of the pyrazine (B50134) ring nitrogen atoms and the carbonyl oxygen atom of the amide linkage, as well as the carboxyl group. scialert.net These sites indicate potential locations for electrophilic attack. scialert.net

The table below presents key quantum chemical descriptors calculated for pyrazinamide and its metabolites, including this compound, from DFT calculations. scialert.net

CompoundHOMO-LUMO Gap (eV)Solvation Energy (kcal/mol)Dipole Moment (Debye)
Pyrazinamide (PZA)4.67 - 5.25-10.973.79
Pyrazinoic Acid (PA)4.67 - 5.25-9.354.78
5-hydroxypyrazinamide (5-OH-PZA)4.67 - 5.25-13.502.70
5-hydroxypyrazinoic acid (5-OH-PA)4.67 - 5.25-14.304.80
This compound (PU) 4.67 - 5.25 -48.40 6.87

Data sourced from molecular modeling analyses using DFT calculations. scialert.net

The significantly higher solvation energy for this compound suggests it has greater water solubility compared to pyrazinamide and its other metabolites, which is consistent with its role as an excretory product. scialert.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the conformational changes and interactions of a molecule within a simulated environment, such as in water or in proximity to a biological target like a protein. mdpi.comnih.gov MD simulations are particularly valuable for understanding how a ligand binds to a protein's active site and the dynamics of the resulting complex. mdpi.com

While specific MD simulation studies focusing exclusively on this compound are not extensively documented, the methodology has been applied to its parent drug, pyrazinamide, and its active form, pyrazinoic acid, to understand mechanisms of drug resistance. nih.gov For instance, MD simulations have been used to investigate the structural dynamics of the enzyme pyrazinamidase and how mutations can affect its interaction with pyrazinamide. nih.gov Such studies provide a framework for how MD simulations could be applied to this compound to explore its interaction with potential off-target proteins or transporters, providing insights into its biological disposition.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com While this compound itself is primarily an inactive metabolite of pyrazinamide, extensive SAR studies have been conducted on its immediate precursor, pyrazinoic acid (POA), which is the active form of the drug. nih.govnih.gov These studies provide critical insights into the structural features of the pyrazine ring that are essential for biological activity.

Research on POA analogs has revealed several key findings:

The Carboxylic Acid Group is Essential : Replacing the carboxylic acid moiety of POA with other isosteres results in a complete loss of antimycobacterial activity. nih.gov

Pyrazine Ring is Optimal : Among aromatic rings with two nitrogen atoms, the pyrazine scaffold provides the optimal arrangement for potent activity, as pyridazine (B1198779) and pyrimidine (B1678525) isosteres were found to be inactive. nih.gov

Substitutions on the Pyrazine Ring :

Substitutions at the 3- and 5-positions with alkylamino groups can increase the potency by 5 to 10-fold compared to POA. nih.govresearchgate.netdigitellinc.com

A chlorine atom at the 6-position (6-Cl-POA) retains inhibitory activity against its target, PanD, whereas a chlorine at the 5-position (5-Cl-POA) shows no inhibition. osti.gov

Introduction of bulky aryl substituents generally reduces solubility and potency. nih.gov

The table below summarizes the impact of various structural modifications to the pyrazinoic acid scaffold on its activity.

Modification SiteStructural ChangeImpact on ActivityReference(s)
Carboxylic AcidIsosteric replacements (e.g., amides, esters)Loss of activity nih.gov
Pyrazine RingReplacement with pyridazine or pyrimidineLoss of activity nih.gov
3- and 5-positionsAlkylamino group substitution5 to 10-fold increase in potency nih.govresearchgate.netdigitellinc.com
5-positionChlorine substitutionNo inhibition of target (PanD) osti.gov
6-positionChlorine substitutionRetains inhibitory activity osti.gov

These findings for POA suggest that the core pyrazine structure is highly sensitive to modification, and specific substitutions can dramatically alter biological activity. Although this compound (which can be viewed as an N-glycinyl analog of POA) is inactive, these SAR studies on its parent compound are crucial for designing new, potentially more potent or resistance-avoiding pyrazinamide-based drugs. nih.govdigitellinc.com

Computational Predictions of Metabolic Fates and Interactions

Computational tools are increasingly used in early drug discovery to predict the metabolic fate of chemical compounds, helping to identify potential metabolites and understand their disposition. lhasalimited.orgnih.gov These in silico methods can save significant time and resources by screening compounds for their metabolic stability and potential to form active or toxic metabolites. lhasalimited.org

The metabolic pathway of pyrazinamide involves its conversion to pyrazinoic acid (POA), which is then either oxidized to 5-hydroxypyrazinoic acid or conjugated with glycine (B1666218) to form this compound. scialert.net Computational modeling has been used to analyze the relative stability and properties of these metabolites. scialert.net DFT calculations of solvation energies and dipole moments indicate that this compound is significantly more water-soluble than pyrazinamide or pyrazinoic acid, which facilitates its excretion. scialert.net

Several computational platforms and tools are available for predicting metabolism:

Tool/PlatformApproachFunctionReference(s)
Meteor NexusKnowledge-based systemPredicts metabolic fate based on a vast database of biotransformations. lhasalimited.org
FAME 3Machine learning modelsPredicts both phase 1 and phase 2 sites of metabolism (SoMs). univie.ac.at
SMARTCypReactivity modelsPredicts sites of metabolism mediated by Cytochrome P450 enzymes. cambridgemedchemconsulting.com
XenoSiteWeb-based toolPredicts sites of metabolic modification by Cytochrome P450 enzymes. cambridgemedchemconsulting.com
MetaDrugCombined approachUses rule-based prediction, QSAR models, and a database of interactions. nih.gov

These tools can predict the likely sites on a molecule where metabolic reactions occur. For pyrazinoic acid, such tools could predict that the carboxylic acid group is a likely site for phase 2 conjugation with glycine, leading to the formation of this compound.

Chemoinformatic and Cheminformatic Analyses for this compound Research

Chemoinformatics applies information technology and computational methods to analyze large datasets of chemical compounds, helping to solve chemical problems and guide drug discovery. researchgate.net Techniques include the analysis of physicochemical properties, structural similarity, activity cliffs, and chemical space visualization. semanticscholar.orgrsc.org

While specific chemoinformatic studies dedicated to this compound are not prominent—largely because it is an inactive metabolite—the methods are highly relevant for the broader class of pyrazine-containing compounds. For instance, a chemoinformatic analysis of molecules targeting the M. tuberculosis enzyme DprE1 involved:

Scaffold Analysis : Identifying common core structures (scaffolds) within a set of active compounds to determine which are most favorable for activity. semanticscholar.org

Similarity Analysis : Using descriptors to quantify the similarity between molecules, which can reveal that the chemical space of known inhibitors might be limited or redundant. semanticscholar.org

Activity Cliff Analysis : Identifying pairs of structurally similar molecules that have a large difference in biological activity. This can highlight subtle structural modifications that are critical for potency. rsc.org

R-group Decomposition : Analyzing how different substituents (R-groups) attached to a common scaffold affect activity, leading to the identification of substructures responsible for inhibitory action. semanticscholar.org

These chemoinformatic approaches could be applied to this compound and its analogs to compare their physicochemical properties against libraries of known drugs and metabolites. This could help in understanding its drug-likeness (or lack thereof) and its position within the vast chemical space of metabolic products.

Advanced Research Perspectives on Pyrazinuric Acid

Exploring Potential Minor Biochemical Roles

While the major metabolites of pyrazinamide (B1679903), namely pyrazinoic acid (POA) and 5-hydroxypyrazinoic acid (5-OH-PA), have been the focus of extensive research due to their roles in both the therapeutic efficacy and hepatotoxicity of the parent drug, the specific biochemical functions of pyrazinuric acid remain largely unexplored. scialert.netnih.gov Current scientific literature primarily characterizes it as an end-product of pyrazinamide metabolism destined for excretion, with no defined pharmacological or toxicological activity. researchgate.netpharmgkb.org

Molecular modeling studies have provided some theoretical insights into the physicochemical properties of this compound. These analyses suggest that due to the conjugation with glycine (B1666218), this compound is expected to have a higher solubility in water compared to its precursor, pyrazinoic acid. scialert.net This characteristic is consistent with its role as an excretory metabolite. The same studies also performed calculations on the electronic properties of pyrazinamide and its metabolites, including this compound, suggesting potential sites for electrophilic attack, though the biological implications of these findings for this compound have not been experimentally validated. scialert.net

Interplay of this compound with Other Metabolites in Complex Biological Systems

The interaction of this compound with other endogenous and xenobiotic metabolites is not well-documented, a reflection of its status as a minor metabolic product. The bulk of research into the metabolic interplay of pyrazinamide focuses on its major, more abundant metabolites. For instance, significant interactions have been observed between pyrazinoic acid and drugs that inhibit xanthine (B1682287) oxidase, such as allopurinol. nih.gov Allopurinol administration leads to an increase in plasma concentrations of pyrazinoic acid and a decrease in its downstream metabolite, 5-hydroxypyrazinoic acid. nih.gov While this compound is also derived from pyrazinoic acid, the direct impact of xanthine oxidase inhibition on its formation and levels has not been a primary focus of these studies.

Given that this compound formation is a conjugation reaction involving glycine, its synthesis could theoretically be influenced by the availability of this amino acid. However, there is currently no direct research exploring this potential interaction or its clinical significance. The study of drug-metabolite interactions is a growing field, with recognition that drugs can compete with endogenous metabolites for access to metabolic enzymes and transporters, thereby altering metabolic pathways. escholarship.org However, specific investigations into whether this compound competes with other metabolites for enzymatic pathways or transport mechanisms are lacking.

The broader context of pyrazinamide's metabolic impact involves the perturbation of several biological pathways. For example, the active metabolite, pyrazinoic acid, has been shown to inhibit coenzyme A biosynthesis in Mycobacterium tuberculosis by targeting the enzyme aspartate decarboxylase (PanD). nih.gov This disrupts the metabolism of carbohydrates, fats, and proteins within the bacterium. dsm-firmenich.com While this is a key mechanism of the drug's therapeutic action, there is no evidence to suggest that this compound plays a direct role in this or other significant metabolic disruptions.

Methodological Innovations for Trace Metabolite Analysis

The detection and quantification of this compound, as a trace metabolite, require sensitive and specific analytical techniques. Historically, methods were developed for the simultaneous measurement of pyrazinamide and its various metabolites in biological fluids.

One of the foundational methods reported for the comprehensive analysis of pyrazinamide and its metabolites, including this compound, is high-performance liquid chromatography (HPLC). A study published in 1987 detailed a method using a cation-exchange column for the separation of pyrazinamide, pyrazinoic acid, 5-hydroxypyrazinoic acid, 5-hydroxypyrazinamide, and this compound in plasma and urine. nih.gov This method, employing ultraviolet or fluorimetric detection, was sensitive enough for use in pharmacokinetic studies. nih.gov

More recent advancements in analytical chemistry have led to the development of highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While many contemporary studies using LC-MS/MS for pyrazinamide pharmacokinetics focus on the parent drug and its major metabolites (pyrazinoic acid and 5-hydroxypyrazinoic acid), these powerful techniques are inherently capable of detecting and quantifying trace metabolites like this compound with high precision. researchgate.net

Another innovative approach with potential applicability is Surface-Enhanced Raman Spectroscopy (SERS). SERS has been explored for the sensitive and specific detection of pyrazinamide and pyrazinoic acid. mdpi.com This technique provides a unique spectroscopic "fingerprint" of molecules and, when combined with microfluidic devices (Lab-on-a-Chip), offers a promising platform for rapid and high-throughput analysis. mdpi.com Although not yet specifically applied to this compound in published research, the principles of SERS suggest it could be adapted for the detection of this and other trace metabolites.

A summary of analytical methods is presented in the table below:

Table 1: Analytical Methods for the Detection of Pyrazinamide and its Metabolites
Method Analytes Detected (including) Sample Types Key Features
High-Performance Liquid Chromatography (HPLC) Pyrazinamide, Pyrazinoic acid, 5-Hydroxypyrazinoic acid, 5-Hydroxypyrazinamide, This compound Plasma, Urine Cation-exchange chromatography; UV or fluorimetric detection; suitable for pharmacokinetic studies. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Pyrazinamide, Pyrazinoic acid, 5-Hydroxypyrazinoic acid Human Plasma High sensitivity and specificity; widely used for therapeutic drug monitoring and pharmacokinetic studies. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) Pyrazinamide, Pyrazinoic acid Aqueous solution Provides a specific molecular fingerprint; potential for rapid, low-concentration detection. mdpi.com

Future Directions in this compound Research

Future research on this compound is likely to remain linked to the broader investigation of pyrazinamide's metabolism, efficacy, and safety. While this compound itself is not currently a primary target of research, several avenues could warrant its inclusion in future studies.

A more comprehensive understanding of pyrazinamide's complete metabolic profile in diverse patient populations could be a focus. This would involve quantifying all metabolites, including this compound, to determine if its formation correlates with any specific clinical outcomes, genetic polymorphisms in metabolic enzymes, or drug-drug interactions. Although considered a minor pathway, variations in this pathway could potentially serve as biomarkers for specific metabolic phenotypes.

Furthermore, as research into pyrazinamide resistance continues, the focus remains heavily on its active metabolite, pyrazinoic acid. researchgate.net Strategies to overcome resistance often involve developing analogs or delivery systems for pyrazinoic acid itself. researchgate.net While this compound is not expected to have anti-mycobacterial activity, a full understanding of all metabolic fates of pyrazinoic acid could be peripherally relevant to these efforts.

Finally, the application of advanced metabolomics platforms in tuberculosis research could incidentally provide more data on this compound. Untargeted metabolomics studies, which aim to measure a wide range of small molecules in a biological system, could reveal previously unknown correlations or subtle roles for minor metabolites like this compound in the host's response to pyrazinamide treatment. These exploratory studies could generate new hypotheses about the interplay between drug metabolism and treatment efficacy or toxicity.

Q & A

Q. What is the metabolic origin of pyrazinuric acid, and how is it synthesized in biological systems?

this compound (PZU) is a minor metabolite of pyrazinamide (PZA), formed via conjugation of pyrazinoic acid (PA) with glycine. This reaction is catalyzed by hepatic enzymes and occurs as part of the biotransformation pathway of PZA, an antitubercular drug. The synthesis involves a mixed anhydride reaction with ethyl chloroformate in the presence of triethylamine . Methodologically, its detection in plasma and urine requires liquid chromatography (LC) coupled with mass spectrometry (LC-MS/MS) due to its low abundance .

Q. How does this compound relate to the hepatotoxicity of pyrazinamide?

While pyrazinoic acid (PA) is the primary hepatotoxic metabolite of PZA, this compound itself is present only in trace amounts and has not been directly implicated in liver injury. Hepatotoxicity studies in rats suggest that inhibiting amidase enzymes reduces PA production, thereby mitigating toxicity . Researchers should focus on quantifying PA and its hydroxylated derivatives (e.g., 5-hydroxy-pyrazinoic acid) in toxicity assays, using amidase inhibitors as controls .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) and LC-MS/MS are gold standards. For example, Shah et al. (2016) developed an LC-MS/MS method with a limit of detection (LOD) of 0.5 ng/mL for PZU in human plasma, validated for pharmacokinetic studies . Earlier work by Lacroix et al. (1987) used UV detection with a C18 column, achieving a sensitivity of 1.2 µg/mL .

Advanced Research Questions

Q. How do drug-drug interactions (e.g., allopurinol co-administration) affect this compound pharmacokinetics?

Allopurinol, a xanthine oxidase inhibitor, alters the metabolism of PZA by reducing the formation of 5-hydroxy-pyrazinoic acid (5-OH-PA). This shifts the metabolic pathway toward glycine conjugation, potentially increasing this compound levels. Pharmacokinetic studies in human volunteers showed a 30% increase in PZU plasma concentration when PZA was co-administered with allopurinol . Researchers should model these interactions using nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .

Q. What contradictions exist in the literature regarding this compound’s role in PZA-induced toxicity?

While some studies attribute PZA toxicity to PA-mediated mitochondrial dysfunction, others hypothesize immune-mediated mechanisms. This compound’s negligible concentration (<1% of total metabolites) challenges its direct toxicological relevance. However, recent in vitro models using human hepatocytes suggest that glycine conjugation pathways may indirectly influence oxidative stress markers (e.g., glutathione depletion). Resolving this requires comparative metabolomic profiling of PZA-treated vs. amidase-inhibited models .

Q. How can experimental designs distinguish between this compound and other PZA metabolites in toxicity studies?

Use isotopically labeled analogs (e.g., deuterated PZU) as internal standards in LC-MS/MS to avoid cross-detection with structurally similar metabolites like 5-OH-PA. In vivo studies should employ knockout rodent models lacking glycine conjugation enzymes to isolate PZU’s effects. For example, Shih et al. (2013) demonstrated reduced hepatotoxicity in rats treated with amidase inhibitors, indirectly implicating PA over PZU .

Methodological Recommendations

  • For toxicity studies : Prioritize in vitro models (e.g., HepG2 cells) with siRNA knockdown of glycine conjugation enzymes to isolate PZU’s effects.
  • For pharmacokinetic studies : Use population pharmacokinetics (PopPK) to account for variability in glycine availability across ethnic groups .
  • For analytical workflows : Validate LC-MS/MS methods against certified reference materials (CRMs) to ensure specificity, as PZU shares structural similarities with other pyrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.